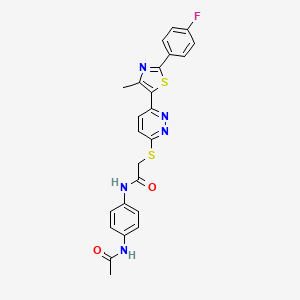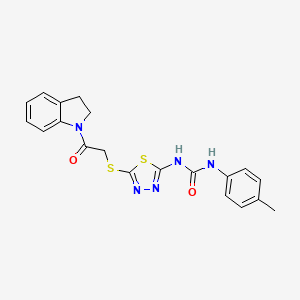![molecular formula C19H19ClN2O6S B11245092 Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11245092.png)
Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring system, a methanesulfonyl group, and a benzoate ester. The presence of these functional groups contributes to its reactivity and potential utility in synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the benzoxazepine intermediate with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.
Chlorination and Esterification: The final steps involve chlorination of the aromatic ring and esterification with methanol to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be essential to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methanesulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction of the benzoxazepine ring can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrobenzoxazepine derivatives.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Potential use as a probe in biochemical studies due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The benzoxazepine ring may interact with enzyme active sites or receptor binding pockets, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
- Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate
- 2-Chloro-4-Methanesulfonyl-3-[(2,2,2-Trifluoroethoxy)Methyl]Benzoic Acid
- Methanesulfonyl Chloride
Comparison: Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate is unique due to its combination of a benzoxazepine ring and a methanesulfonyl group. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds. For example, 2-Chloro-4-Methanesulfonyl-3-[(2,2,2-Trifluoroethoxy)Methyl]Benzoic Acid lacks the benzoxazepine ring, which may result in different chemical and biological properties. Methanesulfonyl Chloride, while containing the methanesulfonyl group, does not possess the complex ring structure, limiting its applications compared to the target compound.
Propiedades
Fórmula molecular |
C19H19ClN2O6S |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
methyl 2-chloro-5-[(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H19ClN2O6S/c1-27-19(24)13-11-12(7-8-14(13)20)21-18(23)17-9-10-22(29(2,25)26)15-5-3-4-6-16(15)28-17/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |
Clave InChI |
ICDTXQVCYHMNAQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245010.png)
![N-(2,6-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245014.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11245020.png)
![5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11245028.png)
![2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11245034.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide](/img/structure/B11245037.png)

![1-[7-Butanoyl-6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one](/img/structure/B11245057.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11245074.png)
![7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11245076.png)
![1-[6-(3,4-Dimethylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11245079.png)
![N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245080.png)
![7-(4-(mesitylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11245085.png)
